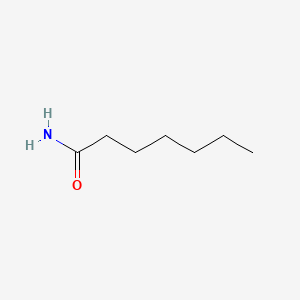

Heptanamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3819. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

heptanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-2-3-4-5-6-7(8)9/h2-6H2,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEDIXYWIVPYNBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50211886 | |

| Record name | Heptanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50211886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

628-62-6 | |

| Record name | Heptanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=628-62-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptanamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02641 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Heptanamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3819 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Heptanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50211886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HEPTANAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6QX6H3415T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Heptanamide from Heptanoic Acid and Urea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed methodology for the synthesis of heptanamide from heptanoic acid and urea. Leveraging established catalytic methods for the direct amidation of carboxylic acids, this document outlines a robust and efficient synthetic strategy. The protocols and data presented are based on analogous reactions reported in the scientific literature, offering a solid foundation for practical implementation in a research and development setting.

Introduction: The Importance of Amide Synthesis

The amide functional group is a cornerstone of organic and medicinal chemistry, forming the backbone of peptides and proteins and being a prevalent feature in a vast array of pharmaceuticals, polymers, and agrochemicals.[1][2][3][4][5] Traditional methods for amide synthesis often require the conversion of carboxylic acids into more reactive intermediates, such as acyl chlorides or anhydrides, or the use of stoichiometric coupling agents. These approaches, while effective, can generate significant chemical waste, making them less atom-economical and environmentally friendly.

Direct amidation of carboxylic acids using a stable and readily available nitrogen source like urea presents a more sustainable alternative. Recent advancements have identified various catalytic systems that facilitate this transformation, avoiding the need for harsh reagents and simplifying purification procedures. This guide focuses on such a direct, catalyzed approach for the synthesis of this compound.

Proposed Synthetic Pathway

The direct synthesis of this compound from heptanoic acid and urea can be achieved by heating the reactants in the presence of a suitable catalyst. This process circumvents the need for activating agents by facilitating the direct condensation of the carboxylic acid and urea. The overall reaction is depicted below:

Several catalytic systems have proven effective for this type of transformation, including magnesium nitrate (Mg(NO₃)₂·6H₂O), imidazole, and boric acid. These catalysts are inexpensive, readily available, and offer good to excellent yields in analogous reactions.

Experimental Protocols

The following are detailed experimental protocols adapted from established literature for the direct synthesis of primary amides from carboxylic acids and urea.

Method A: Magnesium Nitrate Catalyzed Synthesis

This protocol is adapted from a general method for the direct synthesis of primary amides using Mg(NO₃)₂·6H₂O as a catalyst.

Materials:

-

Heptanoic acid

-

Urea

-

Magnesium nitrate hexahydrate (Mg(NO₃)₂·6H₂O)

-

Octane (or another high-boiling inert solvent)

-

Hydrochloric acid (1 M aqueous solution)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add heptanoic acid (e.g., 3 mmol, 1.0 eq), urea (6 mmol, 2.0 eq), Mg(NO₃)₂·6H₂O (0.3 mmol, 10 mol%), and octane (3 mL).

-

Heat the reaction mixture to 120-130°C and maintain for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

After completion, cool the reaction mixture to room temperature.

-

Acidify the mixture with 1 M HCl and extract with ethyl acetate (3 x 15 mL).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Method B: Boric Acid Catalyzed Solvent-Free Synthesis

This protocol is a solvent-free approach adapted from a green chemistry method using boric acid as a catalyst.

Materials:

-

Heptanoic acid

-

Urea

-

Boric acid (H₃BO₃)

Procedure:

-

In a beaker or mortar, combine heptanoic acid (e.g., 0.05 mol, 1.0 eq), urea (0.075 mol, 1.5 eq), and boric acid (0.02 mol, 0.4 eq).

-

Triturate the mixture with a pestle or spatula for 2-5 minutes to ensure thorough mixing.

-

Heat the triturated mixture directly on a hot plate at 160-180°C for 20-30 minutes. The mixture will melt and then solidify as the product forms.

-

Remove the beaker from the heat and allow it to cool to room temperature.

-

The resulting solid can be purified by recrystallization from a suitable solvent (e.g., water or ethanol-water mixture).

Quantitative Data from Analogous Reactions

| Carboxylic Acid | Catalyst (mol%) | N-Source (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Phenylacetic Acid | Mg(NO₃)₂·6H₂O (10) | Urea (2.0) | Octane | 120 | 24 | 91 | |

| Hydrocinnamic Acid | Mg(NO₃)₂·6H₂O (10) | Urea (2.0) | Octane | 120 | 24 | 97 | |

| Phenylacetic Acid | Imidazole (20) | Urea (1.5) | Octane | 120 | 24 | 91 | |

| Hydrocinnamic Acid | Imidazole (20) | Urea (1.5) | Octane | 120 | 24 | 97 | |

| Hexanoic Acid | Imidazole (20) | N,N'-Dimethylurea (2.0) | Octane | 130 | 24 | 70 (N-methylhexanamide) | |

| Diphenylacetic Acid | Boric Acid (40) | Urea (1.5) | Solvent-free | 160-180 | 0.3-0.4 | 83-85 | |

| Oleic Acid | Lewis Acid | Urea (2.0-6.0) | Solvent-free (Microwave) | 190 | 0.5 | ~95 (conversion) |

Proposed Catalytic Mechanism

The precise mechanism can vary with the catalyst. For Lewis acid catalysts like Mg(NO₃)₂, it is proposed that the magnesium ion coordinates to the carbonyl oxygen of the carboxylic acid, activating it towards nucleophilic attack. An alternative pathway may involve the formation of an N-acylurea intermediate.

Conclusion

The direct synthesis of this compound from heptanoic acid and urea represents a highly efficient and environmentally conscious alternative to traditional amidation methods. The use of inexpensive and readily available catalysts such as magnesium nitrate or boric acid, coupled with straightforward experimental procedures, makes this approach highly attractive for both academic research and industrial applications. The data from analogous systems suggest that high yields of this compound can be expected under optimized conditions. This guide provides the necessary foundational information for researchers to successfully implement and adapt this methodology for their specific needs in drug discovery and materials science.

References

- 1. Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 4. Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO 3 ) 2 or imidazole as catalysts - Chemical Science (RSC Publishing) DOI:10.1039/D0SC01317J [pubs.rsc.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Physico-chemical Properties of Heptanamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physico-chemical properties of Heptanamide (CAS: 628-62-6). The document details quantitative data, experimental protocols for their determination, and a visual representation of a key experimental workflow, designed to support research and development activities.

Core Physico-chemical Data of this compound

This compound, also known as enanthamide, is a primary fatty amide with the chemical formula C₇H₁₅NO[1][2][3]. Its properties are crucial for understanding its behavior in various chemical and biological systems. The quantitative physico-chemical data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₅NO | [1][2] |

| Molecular Weight | 129.20 g/mol | |

| Melting Point | 95-96 °C | |

| Boiling Point | 239.29 - 254 °C at 760 mmHg | |

| Density | 0.852 - 0.891 g/cm³ | |

| Water Solubility | Low; 3.79 mg/mL (Predicted) | |

| logP (Octanol-Water Partition Coefficient) | 1.45 - 2.14 (Predicted) | |

| pKa (Acid Dissociation Constant) | 16.75 - 17.12 (Predicted, Strongest Acidic) | |

| Flash Point | 110.9 °C | |

| Refractive Index | 1.4217 - 1.438 (Estimate) | |

| Vapor Pressure | 0.0177 mmHg at 25 °C |

Experimental Protocols

Detailed methodologies for determining key physico-chemical properties of amides like this compound are outlined below. These protocols are generalized from standard laboratory techniques.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.

Methodology: Capillary Method using a Mel-Temp Apparatus

-

Sample Preparation: A small amount of dry, finely powdered this compound is packed into a capillary tube (sealed at one end) to a height of 2-3 mm. The sample must be well-packed by tapping the tube or dropping it through a longer glass tube to ensure even heat distribution.

-

Apparatus Setup: The packed capillary tube is placed into the heating block of a Mel-Temp apparatus, alongside a calibrated thermometer.

-

Heating and Observation:

-

The sample is heated rapidly to a temperature approximately 20°C below the expected melting point.

-

The heating rate is then reduced to about 1-2°C per minute to allow for thermal equilibrium.

-

-

Data Recording: Two temperatures are recorded:

-

T₁: The temperature at which the first droplet of liquid appears.

-

T₂: The temperature at which the entire solid sample has completely liquefied.

-

The melting point is reported as the range T₁ - T₂.

-

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methodology: Thiele Tube Method (Microscale)

-

Sample Preparation: Approximately 0.5 mL of this compound is placed in a small test tube (e.g., a Durham tube). An inverted capillary tube (sealed at the top end) is placed inside the test tube to trap vapor.

-

Apparatus Setup: The test tube assembly is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb. This assembly is then inserted into the Thiele tube containing mineral oil, making sure the rubber band is above the oil level.

-

Heating and Observation:

-

The side arm of the Thiele tube is gently and continuously heated with a microburner. The design of the tube ensures uniform heat distribution via convection currents.

-

As the temperature rises, a rapid and continuous stream of bubbles will emerge from the inverted capillary tube as the trapped air and sample vapor expand.

-

-

Data Recording:

-

Once a vigorous stream of bubbles is observed, the heat is removed.

-

The liquid begins to cool, and the bubbling will slow and stop. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.

-

Solubility Determination

Solubility provides insight into the polarity of a molecule. Amides with longer carbon chains, like this compound, are generally expected to have low solubility in water but good solubility in organic solvents.

Methodology: Qualitative Assessment

-

Preparation: A small, measured amount of this compound (e.g., 10 mg) is added to a test tube.

-

Solvent Addition: A measured volume of the solvent (e.g., 1 mL of deionized water) is added to the test tube.

-

Mixing: The mixture is vigorously agitated (e.g., using a vortex mixer) for a set period (e.g., 1-2 minutes) to facilitate dissolution.

-

Observation: The sample is visually inspected for any undissolved solid. The substance is classified as soluble, partially soluble, or insoluble.

-

pH Measurement: For aqueous solutions, the pH can be measured using pH paper or a calibrated pH meter to observe any basic or acidic character.

-

Repeatability: The process is repeated with a range of solvents of varying polarities (e.g., ethanol, diethyl ether, dichloromethane, hexane).

LogP (Partition Coefficient) Determination

The partition coefficient (logP) is a measure of a compound's lipophilicity and is critical for predicting its pharmacokinetic properties. It is defined as the logarithm of the ratio of the concentration of the compound in a non-polar solvent (typically n-octanol) to its concentration in a polar solvent (water) at equilibrium.

Methodology: Shake-Flask Method with HPLC Analysis

-

Phase Preparation: Equal volumes of n-octanol and a suitable aqueous buffer (e.g., phosphate buffer at pH 7.4) are mixed and allowed to saturate each other for 24 hours to establish equilibrium.

-

Sample Preparation: A stock solution of this compound is prepared in the aqueous phase.

-

Partitioning: A known volume of the this compound solution is mixed with an equal volume of the pre-saturated n-octanol in a separatory funnel or vial.

-

Equilibration: The mixture is shaken vigorously for a set period to allow the this compound to partition between the two phases, and then left to stand until the phases have completely separated.

-

Analysis: A sample is carefully taken from both the aqueous and the n-octanol layers. The concentration of this compound in each phase is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The logP value is calculated using the following formula:

-

LogP = log ( [this compound]ₙ-ₒ꜀ₜₐₙₒₗ / [this compound]ₐᵩᵤₑₒᵤₛ )

-

Visualization of Experimental Workflow

The following diagram illustrates the experimental workflow for the determination of the LogP value using the shake-flask method.

Caption: Workflow for LogP determination of this compound.

References

Heptanamide: A Technical Guide for Researchers

An In-depth Technical Guide on Heptanamide (CAS No: 628-62-6)

This compound, also known as enanthamide, is a primary fatty amide with the chemical formula C7H15NO.[1][2][3] This document serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, providing detailed information on its chemical properties, synthesis, and potential applications.

Core Chemical and Physical Properties

This compound is a colorless, odorless solid at room temperature.[2] Its key physicochemical properties are summarized in the tables below, providing a ready reference for experimental design and execution.

Table 1: Chemical Identifiers and Molecular Properties

| Identifier | Value |

| CAS Number | 628-62-6 |

| Molecular Formula | C7H15NO[1] |

| Molecular Weight | 129.20 g/mol |

| IUPAC Name | This compound |

| Synonyms | Enanthamide, Heptamide |

| SMILES Code | CCCCCCC(N)=O |

| InChI Key | AEDIXYWIVPYNBI-UHFFFAOYSA-N |

Table 2: Physical and Chemical Properties

| Property | Value |

| Melting Point | 96 °C |

| Boiling Point | 239.29 °C (rough estimate) |

| Density | 0.8521 g/cm³ |

| Flash Point | 110.9 °C |

| Vapor Pressure | 0.0177 mmHg at 25°C |

| Water Solubility | 3.79 mg/mL (predicted) |

| logP | 1.81 (predicted) |

Synthesis of this compound

This compound can be synthesized through various methods, including the reaction of heptanoic acid with ammonia at high temperature and pressure, or the treatment of heptanoic anhydride with ammonia. A well-documented and reliable laboratory-scale synthesis involves the reaction of n-heptanoic acid with urea.

Experimental Protocol: Synthesis from n-Heptanoic Acid and Urea

This protocol is adapted from a procedure published in Organic Syntheses.

Materials:

-

n-Heptanoic acid (95%)

-

Urea

-

Sodium carbonate (5% solution)

-

95% Ethanol

-

Decolorizing carbon

Equipment:

-

1-L round-bottomed flask

-

Condenser

-

Thermometer

-

Heating mantle

-

Büchner funnel

-

Filtration apparatus

-

Ice-salt bath

Procedure:

-

Reaction Setup: In a 1-L round-bottomed flask equipped with a thermometer and a condenser, place 69 g (0.5 mole) of 95% n-heptanoic acid and 60 g (1 mole) of urea.

-

Heating: Heat the mixture using an electric mantle. A vigorous evolution of gas will occur as the temperature reaches 140°C and the urea dissolves. Maintain the temperature at 170–180°C for 4 hours.

-

Work-up: Allow the mixture to cool to 110–120°C. Carefully add 400 mL of 5% sodium carbonate solution through the condenser and shake the flask vigorously.

-

Isolation of Crude Product: Cool the mixture in an ice bath to precipitate the crude this compound. Collect the solid product by filtration using a Büchner funnel. The crude product will be slightly colored.

-

Purification:

-

Boil the crude solid for a few minutes with 200 mL of 95% ethanol and a small amount of decolorizing carbon.

-

Filter the hot solution by gravity.

-

Add 800 mL of water to the filtrate to precipitate the purified this compound.

-

Cool the resulting slurry in an ice-salt bath and collect the colorless solid by filtration.

-

Air-dry the final product. The expected yield is 44–48 g (68–74%).

-

Applications in Research and Drug Development

This compound serves as a versatile intermediate in the synthesis of various organic compounds and pharmaceuticals. Its amphipathic nature, stemming from the presence of both a hydrophilic amide group and a hydrophobic heptyl chain, allows it to interact with cellular membranes. This property is being explored for its potential to influence membrane fluidity and cell signaling.

While direct involvement in specific signaling pathways is a subject of ongoing research, fatty acid amides, in general, are known to play roles in various biological processes. This compound is also being investigated for its potential anti-inflammatory properties. Furthermore, it is utilized in the production of lubricants, plasticizers, and corrosion inhibitors.

Visualizing the Synthesis Workflow

To provide a clear overview of the synthesis process, the following diagram illustrates the key steps from reactants to the purified product.

Caption: Experimental workflow for the synthesis and purification of this compound.

Potential Signaling Interactions

While a definitive signaling pathway for this compound has not been fully elucidated, its nature as a fatty acid amide suggests potential interactions with lipid signaling pathways. Fatty acid amides are known to modulate the activity of various enzymes and receptors, including those involved in endocannabinoid signaling. The hydrophobic tail of this compound can facilitate its insertion into cellular membranes, potentially altering membrane properties and influencing the function of membrane-bound proteins such as ion channels and G-protein coupled receptors. Further research is required to identify the specific molecular targets and downstream signaling cascades affected by this compound.

The diagram below illustrates a hypothetical logical flow of how a fatty acid amide like this compound might influence cellular signaling, based on its physicochemical properties.

Caption: Postulated mechanism of this compound's influence on cell signaling.

References

An In-depth Technical Guide to the Mechanism of Action of Heptanamide Derivatives in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action of biologically active heptanamide derivatives, with a primary focus on N-hydroxy-7-(2-naphthylthio)this compound (HNHA). HNHA is a potent histone deacetylase (HDAC) inhibitor that exhibits significant anti-tumor and anti-angiogenic properties. This document elucidates the core molecular pathways modulated by HNHA, including the induction of cell cycle arrest via p21, inhibition of angiogenesis through the downregulation of VEGF and HIF-1α, and the activation of the intrinsic apoptotic pathway. Detailed experimental protocols for key assays, quantitative data on its biological activity, and visualizations of the underlying signaling cascades are presented to facilitate further research and drug development efforts in oncology and related fields.

Introduction

This compound and its derivatives represent a class of compounds with diverse biological activities. While simple this compound acts primarily as a chemical intermediate, its more complex analogue, N-hydroxy-7-(2-naphthylthio)this compound (HNHA), has emerged as a compound of significant interest in oncological research. HNHA is a potent, cell-permeable inhibitor of histone deacetylase (HDAC) enzymes. HDACs are crucial regulators of gene expression, and their dysregulation is a hallmark of many cancers, making them a prime target for therapeutic intervention. HNHA's mechanism of action is centered on its ability to inhibit HDACs, leading to histone hyperacetylation and the subsequent modulation of gene expression, which in turn triggers multiple anti-cancer effects.

Core Mechanism of Action: Histone Deacetylase Inhibition

The primary mechanism of action of HNHA is the inhibition of histone deacetylase enzymes. HDACs remove acetyl groups from lysine residues on histone tails, leading to a more compact chromatin structure and transcriptional repression. By inhibiting HDACs, HNHA promotes the accumulation of acetylated histones, resulting in a more relaxed chromatin state that allows for the transcription of key tumor suppressor genes.

Quantitative Data on Biological Activity

The biological activity of HNHA has been quantified through various in vitro assays. A key parameter for an enzyme inhibitor is its half-maximal inhibitory concentration (IC50), which measures its potency.

| Compound | Target | Assay Type | IC50 | Cell Line(s) | Reference |

| HNHA | Total HDACs | Enzymatic Assay | 100 nM | - | [1] |

| HNHA | Cell Proliferation | MTT Assay | ~7.5 µM | HT1080 (Human Fibrosarcoma) | [2] |

| HNHA | Cell Proliferation | MTT Assay | 0.9 µM | Caki-1 (Renal Cell Carcinoma) | [3] |

| HNHA | Cell Proliferation | MTT Assay | 1.1 µM | A-498 (Renal Cell Carcinoma) | [3] |

| HNHA | Cell Proliferation | MTT Assay | 1.0 µM | 786-O (Renal Cell Carcinoma) | [3] |

| HNHA | Cell Proliferation | MTT Assay | 1.2 µM | UMRC-3 (Renal Cell Carcinoma) |

Note: Specific IC50 values for HNHA against individual HDAC isoforms are not yet extensively published in the reviewed literature.

Key Signaling Pathways Modulated by HNHA

HNHA's inhibition of HDACs triggers a cascade of downstream effects, primarily impacting three critical pathways involved in cancer progression: cell cycle regulation, angiogenesis, and apoptosis.

Induction of p21 and Cell Cycle Arrest

A hallmark of HDAC inhibitor activity is the induction of the cyclin-dependent kinase (CDK) inhibitor p21 (also known as WAF1/Cip1). HNHA treatment leads to the transcriptional upregulation of the CDKN1A gene, which encodes p21. This induction is often independent of the tumor suppressor p53, which is significant as many cancers harbor p53 mutations. The increased expression of p21 leads to the inhibition of cyclin/CDK complexes, which are essential for cell cycle progression. This results in cell cycle arrest, predominantly at the G1/S phase transition, thereby halting cancer cell proliferation. The induction of p21 expression is a direct consequence of the localized hyperacetylation of histones at the p21 gene promoter, which makes the DNA more accessible to transcription factors such as Sp1 and Sp3.

Anti-Angiogenic Effects via HIF-1α and VEGF Downregulation

Tumor growth and metastasis are highly dependent on angiogenesis, the formation of new blood vessels. Hypoxia (low oxygen) within the tumor microenvironment stabilizes the transcription factor Hypoxia-Inducible Factor-1α (HIF-1α). HIF-1α then promotes the transcription of pro-angiogenic factors, most notably Vascular Endothelial Growth Factor (VEGF). HDACs, particularly class I and II members, are known to play a role in stabilizing HIF-1α. By inhibiting these HDACs, HNHA leads to the destabilization and subsequent proteasomal degradation of HIF-1α. This occurs in part through the hyperacetylation of heat shock protein 90 (Hsp90), a chaperone protein required for HIF-1α stability. The reduction in HIF-1α levels leads to a marked decrease in the expression and secretion of VEGF, thereby inhibiting tumor angiogenesis. In preclinical models, HNHA has been shown to decrease blood flow in tumors, confirming its anti-angiogenic activity.

Induction of Cytochrome c-Mediated Apoptosis

HNHA induces programmed cell death, or apoptosis, in cancer cells through the intrinsic, mitochondria-mediated pathway. This process is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic (e.g., Bcl-2) and pro-apoptotic (e.g., Bax, Bak) members. HNHA treatment leads to a decrease in the expression of the anti-apoptotic protein Bcl-2. This shifts the balance in favor of the pro-apoptotic members, leading to mitochondrial outer membrane permeabilization (MOMP). MOMP results in the release of cytochrome c from the mitochondrial intermembrane space into the cytosol. In the cytosol, cytochrome c binds to Apaf-1, forming the apoptosome. The apoptosome then recruits and activates an initiator caspase, caspase-9. Activated caspase-9, in turn, cleaves and activates executioner caspases, such as caspase-3, which then orchestrate the dismantling of the cell, leading to apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of HNHA's mechanism of action.

In Vitro Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Materials :

-

Cancer cell line of interest

-

96-well plates

-

Complete culture medium

-

HNHA stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

-

-

Protocol :

-

Cell Seeding : Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

-

Treatment : Prepare serial dilutions of HNHA in complete culture medium. Remove the medium from the wells and add 100 µL of the HNHA-containing medium. Include vehicle control (DMSO) wells.

-

Incubation : Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition : Add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours, until a purple precipitate is visible.

-

Solubilization : Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value from the dose-response curve.

-

Western Blot Analysis for Histone Acetylation

This technique is used to detect the levels of acetylated histones in cells following HNHA treatment.

-

Materials :

-

Cancer cell line of interest

-

HNHA

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)

-

HRP-conjugated secondary antibody

-

Chemiluminescence detection reagent and imaging system

-

-

Protocol :

-

Cell Lysis : Treat cells with HNHA for a specified time, then harvest and lyse them in RIPA buffer.

-

Protein Quantification : Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE : Denature equal amounts of protein (20-30 µg) and separate them by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer : Transfer the separated proteins to a PVDF membrane.

-

Blocking : Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation : Incubate the membrane with the primary antibody against acetylated histone H3 overnight at 4°C. A separate blot should be probed for total histone H3 as a loading control.

-

Secondary Antibody Incubation : Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection : Detect the protein bands using a chemiluminescence reagent and an imaging system.

-

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle.

-

Materials :

-

Cancer cell line of interest

-

HNHA

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

-

-

Protocol :

-

Cell Treatment and Harvesting : Treat cells with HNHA for 24-48 hours. Harvest the cells by trypsinization and wash with PBS.

-

Fixation : Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining : Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in PI staining solution.

-

Incubation : Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry : Analyze the cell cycle distribution using a flow cytometer, measuring the fluorescence intensity of the PI-stained DNA.

-

Conclusion

N-hydroxy-7-(2-naphthylthio)this compound (HNHA) is a potent histone deacetylase inhibitor with a multi-faceted mechanism of action that makes it a compelling candidate for anti-cancer therapy. By inducing histone hyperacetylation, HNHA reactivates the expression of tumor suppressor genes like p21, leading to cell cycle arrest. Furthermore, it effectively curtails tumor growth by inhibiting angiogenesis through the destabilization of HIF-1α and subsequent reduction of VEGF. Finally, it promotes cancer cell death via the intrinsic apoptotic pathway. The detailed protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for the scientific community to further explore the therapeutic potential of HNHA and other novel HDAC inhibitors. Future research should focus on elucidating its isoform-specific HDAC inhibition profile and conducting comprehensive pharmacokinetic and toxicological studies to pave the way for potential clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. The structural requirements of histone deacetylase inhibitors: SAHA analogs modified at the C5 position display dual HDAC6/8 selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Histone deacetylase inhibitors suppress mutant p53 transcription via histone deacetylase 8 - PMC [pmc.ncbi.nlm.nih.gov]

Heptanamide: An Enigmatic Fatty Acid Amide with Uncharted Signaling Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Heptanamide, a saturated short-chain fatty acid amide, presents a compelling yet largely unexplored area within the field of lipid signaling. While its longer-chain counterparts, such as oleamide and the endocannabinoid anandamide, are well-established signaling molecules with defined receptors and pathways, this compound's role in cellular communication remains elusive. This technical guide synthesizes the current, albeit limited, knowledge on this compound, placing it within the broader context of fatty acid amide (FAA) signaling. Despite a notable absence of direct evidence for specific receptor-mediated signaling, this document explores its physicochemical properties, potential indirect mechanisms of action, and lays out a roadmap for future research to elucidate its putative signaling functions. The information presented herein is intended to serve as a foundational resource for researchers poised to investigate the biological significance of this intriguing molecule.

Introduction to this compound

This compound (C7H15NO) is the amide derivative of heptanoic acid, a seven-carbon saturated fatty acid. It belongs to the class of organic compounds known as fatty amides[1]. While it is utilized as an intermediate in various chemical syntheses, its biological functions, particularly as a signaling molecule, are not well-documented[2]. Its hydrophobic nature allows it to interact with cellular membranes, which suggests a potential to influence membrane fluidity and, consequently, cell signaling processes[2]. Furthermore, preliminary research has indicated potential anti-inflammatory properties, although the precise molecular mechanisms remain to be fully understood[2].

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C7H15NO | [2] |

| Molecular Weight | 129.20 g/mol | |

| CAS Number | 628-62-6 | |

| Appearance | Solid | - |

| Solubility | Low in water, soluble in organic solvents | - |

The Landscape of Fatty Acid Amide Signaling

To understand the potential of this compound, it is crucial to review the established roles of other fatty acid amides in cell signaling. FAAs are a diverse class of lipids that act as signaling molecules in a variety of physiological processes.

Long-Chain Fatty Acid Amides

Long-chain FAAs, such as anandamide (an endocannabinoid) and oleamide, are well-characterized signaling molecules. They typically exert their effects by binding to specific receptors, primarily G-protein coupled receptors (GPCRs).

-

Anandamide (N-arachidonoylethanolamine): The endogenous ligand for cannabinoid receptors (CB1 and CB2), anandamide plays a crucial role in the central nervous system, modulating pain, appetite, and mood. It can also activate other receptors, such as the transient receptor potential vanilloid type 1 (TRPV1) ion channel.

-

Oleamide (cis-9,10-octadecenamide): First identified as a sleep-inducing substance, oleamide interacts with multiple neurotransmitter systems, including serotonergic and GABAergic systems. It can also potentiate the effects of anandamide by inhibiting the enzyme fatty acid amide hydrolase (FAAH), which is responsible for its degradation.

Short-Chain Fatty Acids (SCFAs)

While not amides, short-chain fatty acids (SCFAs) like butyrate, propionate, and acetate are products of gut microbiota fermentation and are potent signaling molecules. Their mechanisms of action are distinct from long-chain FAAs and include:

-

Activation of GPCRs: SCFAs are ligands for several GPCRs, including GPR41, GPR43, and GPR109A, which are involved in regulating metabolism, inflammation, and immune responses.

-

Inhibition of Histone Deacetylases (HDACs): SCFAs, particularly butyrate, can enter the nucleus and inhibit HDACs, leading to changes in gene expression. This mechanism is central to their anti-inflammatory and anti-cancer properties.

The structure-activity relationship of fatty acid amides suggests that the length of the acyl chain is a critical determinant of their biological activity and receptor interaction. This raises the question of whether the shorter seven-carbon chain of this compound precludes it from acting through the same mechanisms as its longer-chain relatives.

This compound: The Unexplored Frontier of Signaling

Currently, there is a significant gap in the scientific literature regarding the specific signaling functions of this compound. Searches of extensive biological and chemical databases have not yielded any studies demonstrating direct binding of this compound to a receptor, modulation of an ion channel, or activation of a specific signaling cascade.

Potential Indirect Mechanisms of Action

While direct receptor-mediated signaling by this compound has not been observed, its physicochemical properties suggest potential indirect roles in modulating cellular function:

-

Membrane Fluidity: As a lipophilic molecule, this compound can intercalate into the lipid bilayer of cell membranes. This could alter membrane fluidity, which in turn can affect the function of membrane-bound proteins such as receptors, enzymes, and ion channels.

-

Enzyme Inhibition: Some derivatives of this compound are known to be potent enzyme inhibitors. For example, N-hydroxy-7-(2-naphthylthio)this compound is an inhibitor of histone deacetylases (HDACs). While this activity is attributed to the derivative, it is conceivable that this compound itself could interact with enzymes, although no specific targets have been identified.

Hypothetical Signaling Pathways

Given the known mechanisms of other fatty acid amides, we can propose hypothetical pathways that could be investigated for this compound.

Disclaimer: This diagram illustrates general mechanisms by which fatty acid amides can act as signaling molecules. There is currently no direct evidence that this compound utilizes any of these specific pathways.

Experimental Protocols for Investigating this compound Signaling

The lack of specific data on this compound's signaling role necessitates a foundational research approach. The following are generalized experimental protocols that can be adapted to investigate the potential signaling properties of this compound.

Receptor Binding Assays

Objective: To determine if this compound binds to known or orphan GPCRs.

Methodology:

-

Cell Culture: Culture cell lines expressing a panel of known GPCRs (e.g., cannabinoid, olfactory, or free fatty acid receptors) or orphan GPCRs.

-

Radioligand Binding: Perform competitive binding assays using a known radiolabeled ligand for the target receptor.

-

Incubation: Incubate the cell membranes or whole cells with the radioligand in the presence of increasing concentrations of unlabeled this compound.

-

Detection: Measure the displacement of the radioligand by this compound using a scintillation counter or other appropriate detector.

-

Data Analysis: Calculate the binding affinity (Ki) of this compound for the receptor.

Second Messenger Assays

Objective: To assess if this compound modulates the production of intracellular second messengers.

Methodology:

-

Cell Culture: Use a suitable cell line expressing a receptor of interest or a reporter system.

-

Treatment: Treat the cells with varying concentrations of this compound.

-

Lysis and Detection: Lyse the cells and measure the levels of second messengers such as cyclic AMP (cAMP), inositol triphosphate (IP3), or intracellular calcium using commercially available ELISA kits, fluorescence-based assays, or FRET-based biosensors.

-

Data Analysis: Determine the dose-response relationship of this compound on second messenger production.

Electrophysiology (Patch-Clamp)

Objective: To investigate if this compound directly modulates the activity of ion channels.

Methodology:

-

Cell Preparation: Use primary neurons or cell lines expressing specific ion channels (e.g., voltage-gated sodium channels, potassium channels, or TRPV channels).

-

Patch-Clamp Recording: Perform whole-cell or single-channel patch-clamp recordings to measure ion channel currents.

-

This compound Application: Perfuse the cells with solutions containing different concentrations of this compound.

-

Data Analysis: Analyze the effects of this compound on ion channel properties such as current amplitude, activation, inactivation, and gating kinetics.

Future Directions and Conclusion

-

Systematically screen this compound against a broad range of receptors, particularly orphan GPCRs and those known to bind other lipids.

-

Employ unbiased "omics" approaches, such as lipidomics, proteomics, and transcriptomics, to identify cellular pathways affected by this compound treatment.

-

Investigate its effects in various physiological contexts, including the nervous and immune systems, where other fatty acid amides are known to be active.

-

Explore the structure-activity relationship of short-chain fatty acid amides to understand how acyl chain length influences signaling potential.

References

An In-depth Technical Guide to the Biological Role of Endogenous Primary Fatty Acid Amides with a Focus on Heptanamide as a Prototypical Member

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The endogenous presence and specific biological roles of heptanamide have not been extensively documented in peer-reviewed literature. This guide will focus on the established biological functions of the broader class of primary fatty acid amides (PFAMs), to which this compound belongs. The well-studied PFAM, oleamide, will be used as a primary exemplar to illustrate the potential biological activities, signaling pathways, and experimental methodologies relevant to this class of molecules.

Introduction to Primary Fatty Acid Amides (PFAMs)

Primary fatty acid amides (PFAMs) are a class of endogenous lipid signaling molecules characterized by a fatty acid linked to a primary amide group. These molecules are involved in a variety of physiological processes, acting as chemical messengers in the nervous and other systems. While several PFAMs have been identified in biological fluids and tissues, the most extensively studied is oleamide, the amide of oleic acid.[1][2] PFAMs are part of a larger family of fatty acid amides (FAAs), which also includes N-acylethanolamines like the endocannabinoid anandamide.[3] The biological activity of PFAMs is tightly regulated by their biosynthesis and degradation, primarily through the action of the enzyme Fatty Acid Amide Hydrolase (FAAH).[4][5]

This compound, the primary amide of heptanoic acid, is a short-chain saturated fatty acid amide. While its endogenous occurrence is not established, its chemical structure places it within the PFAM family, suggesting it could share some of the biological properties of its longer-chain, unsaturated counterparts.

Biological Roles of Primary Fatty Acid Amides

The biological functions of PFAMs are diverse, with oleamide being the most characterized member. These roles include the regulation of sleep, modulation of neurotransmitter systems, and influence on cardiovascular function.

Regulation of Sleep

Oleamide was first identified as a sleep-inducing factor that accumulates in the cerebrospinal fluid of sleep-deprived animals. Its administration has been shown to induce physiological sleep. This suggests a role for PFAMs in the homeostatic regulation of sleep.

Neuromodulation

PFAMs, particularly oleamide, interact with several neurotransmitter systems:

-

Serotonergic System: Oleamide has been shown to modulate the activity of serotonin receptors, which could contribute to its effects on mood and anxiety.

-

GABAergic System: Oleamide can potentiate the function of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the brain. This action is consistent with sedative and anxiolytic effects.

-

Cannabinoid System: While structurally similar to the endocannabinoid anandamide, oleamide's direct interaction with cannabinoid receptor CB1 is a subject of ongoing research. However, it can act as an "entourage" molecule by inhibiting the FAAH enzyme, thereby increasing the levels of other endocannabinoids like anandamide.

Cardiovascular Effects

Oleamide has been demonstrated to be a potent vasodilator. This effect is mediated by endothelium-derived nitric oxide and may involve the activation of a yet-unidentified G protein-coupled receptor and TRPV1 vanilloid receptors.

Inhibition of Gap Junction Communication

Oleamide is a known inhibitor of gap junction communication, which are channels that allow for direct cell-to-cell communication. This action could have implications in development and cellular homeostasis.

Signaling Pathways of Primary Fatty Acid Amides

The signaling pathways of PFAMs are complex and involve interactions with multiple receptor systems and enzymes. A key regulatory node in PFAM signaling is the enzyme Fatty Acid Amide Hydrolase (FAAH).

Biosynthesis and Degradation

The biosynthesis of PFAMs is not fully elucidated, but proposed pathways include the direct amidation of fatty acyl-CoA thioesters and the oxidative cleavage of N-fatty acylglycines. The primary route of degradation for PFAMs is hydrolysis by FAAH, which breaks them down into the corresponding fatty acid and ammonia.

Receptor Interactions

As mentioned, PFAMs can interact with a range of receptors, including certain serotonin and GABA-A receptors. Their ability to indirectly influence cannabinoid signaling through FAAH inhibition is also a critical aspect of their mechanism of action.

Diagram: Putative Signaling Pathways of Primary Fatty Acid Amides

Caption: Putative biosynthesis, degradation, and signaling pathways of primary fatty acid amides.

Quantitative Data

Quantitative data for the endogenous levels of PFAMs can vary significantly between studies and biological matrices. The table below presents example data for oleamide concentrations found in different biological systems.

| PFAM | Biological System/Matrix | Concentration/Amount | Reference |

| Oleamide | Mouse Neuroblastoma Cells | 55 ± 10 pmoles/10⁷ cells | |

| Oleamide | Mouse Neuroblastoma Cells | 530 ± 300 pmoles/10⁷ cells | |

| Palmitamide | Mouse Neuroblastoma Cells | 930 pmoles per 10⁷ cells (endogenous) | |

| Palmitamide | Mouse Neuroblastoma Cells | 12 pmoles per 10⁷ cells (background) |

Note: The variability in reported concentrations highlights the challenges in the quantitative analysis of these lipids.

Experimental Protocols

Protocol for Quantification of PFAMs by LC-MS/MS

This protocol outlines a general method for the extraction and quantification of PFAMs from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Biological sample (e.g., plasma, cell lysate)

-

Internal standard (e.g., deuterated oleamide or heptadecanamide)

-

Extraction solvent (e.g., chloroform:methanol, 2:1 v/v)

-

Solid-phase extraction (SPE) cartridges (e.g., silica-based)

-

LC-MS/MS system with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source

Procedure:

-

Sample Preparation: Homogenize the biological sample and add a known amount of the internal standard.

-

Lipid Extraction: Perform a liquid-liquid extraction by adding the extraction solvent, vortexing, and centrifuging to separate the organic and aqueous phases.

-

Purification (Optional): For complex matrices, a solid-phase extraction (SPE) step can be used to purify the PFAMs.

-

LC-MS/MS Analysis:

-

Reconstitute the dried extract in a suitable solvent.

-

Inject the sample into the LC-MS/MS system.

-

Separate the PFAMs using a suitable C18 column and a gradient of mobile phases (e.g., water and acetonitrile with formic acid).

-

Detect and quantify the PFAMs using multiple reaction monitoring (MRM) mode, monitoring for the specific precursor-to-product ion transitions for each analyte and the internal standard.

-

-

Data Analysis: Construct a calibration curve using known concentrations of PFAM standards and calculate the concentration of PFAMs in the sample based on the peak area ratios of the analyte to the internal standard.

Diagram: Experimental Workflow for PFAM Quantification

Caption: General experimental workflow for the quantification of primary fatty acid amides.

Protocol for FAAH Activity Assay

This protocol describes a fluorometric assay to measure the activity of FAAH in cell or tissue lysates.

Materials:

-

Cell or tissue lysate containing FAAH

-

Fluorogenic FAAH substrate (e.g., Arachidonoyl-AMC)

-

Assay buffer (e.g., Tris-HCl with EDTA and BSA)

-

FAAH inhibitor (for control, e.g., URB597)

-

Fluorescence microplate reader

Procedure:

-

Lysate Preparation: Prepare cell or tissue lysates in a suitable buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, add the lysate to the assay buffer. For control wells, pre-incubate the lysate with an FAAH inhibitor.

-

Initiate Reaction: Add the fluorogenic FAAH substrate to all wells to start the reaction.

-

Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time using a microplate reader with appropriate excitation and emission wavelengths for the cleaved fluorophore (e.g., AMC).

-

Data Analysis:

-

Calculate the rate of the reaction (change in fluorescence per unit time).

-

Subtract the rate of the inhibitor control wells from the rate of the sample wells to determine the specific FAAH activity.

-

Normalize the activity to the protein concentration of the lysate.

-

Conclusion

While the endogenous role of this compound remains to be elucidated, its classification as a primary fatty acid amide places it within a family of bioactive lipids with significant neuromodulatory and signaling functions. The study of well-characterized PFAMs like oleamide provides a valuable framework for hypothesizing the potential biological activities of shorter-chain saturated PFAMs. Future research employing sensitive analytical techniques, such as mass spectrometry, will be crucial in determining the endogenous presence and concentration of this compound in biological systems. Should it be identified as an endogenous molecule, the experimental protocols and signaling paradigms outlined in this guide will be directly applicable to unraveling its specific biological role.

References

- 1. Oleamide: an endogenous sleep-inducing lipid and prototypical member of a new class of biological signaling molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fatty Acid Amide Signaling Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fatty acid amide - Wikipedia [en.wikipedia.org]

- 4. Fatty acid amide hydrolase substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

An In-depth Technical Guide to the Safety, Handling, and Disposal of Heptanamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and disposal information for heptanamide (CAS No. 628-62-6). The following sections detail the known properties, recommended procedures, and regulatory considerations for the laboratory use of this compound.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₅NO | [1] |

| Molecular Weight | 129.2 g/mol | [1] |

| CAS Number | 628-62-6 | [1] |

| Appearance | Solid | Pharmaffiliates |

| Melting Point | 96°C | |

| Boiling Point | 239.29°C (estimate) | |

| Density | 0.8521 g/cm³ | |

| Flash Point | 110.9°C | |

| pKa | 16.75 ± 0.40 (Predicted) | |

| Storage Temperature | 2-8°C |

Hazard Identification and Safety Precautions

While a full GHS classification for this compound is not widely available, it is categorized as a potential neurotoxin. General safety precautions for amides should be followed. The following precautionary statements are advised:

-

P260: Do not breathe dust/fume/gas/mist/vapours/spray.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/protective clothing and eye/face protection.

-

P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.

-

P302+P352: IF ON SKIN: Wash with plenty of water and soap.

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.

-

P308+P313: IF exposed or concerned: Get medical advice/attention.

-

P405: Store locked up.

Incompatible Materials: Strong oxidizing agents.

Handling and Storage

Proper handling and storage procedures are critical to ensure safety in the laboratory.

3.1. Handling

-

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of any dust or vapors.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles.

-

Avoid direct contact with skin and eyes.

-

Do not eat, drink, or smoke in areas where this compound is handled.

-

Ground all equipment when handling to prevent static discharge.

3.2. Storage

-

Store in a cool, dry, and well-ventilated area.

-

Keep containers tightly closed when not in use.

-

Store away from incompatible materials, particularly strong oxidizing agents.

-

The recommended storage temperature is between 2-8°C.

-

This compound is stable under recommended storage conditions.

First Aid Measures

In the event of exposure, follow these first aid procedures immediately:

-

If Inhaled: Move the person to fresh air. If breathing is difficult or stops, administer artificial respiration. Seek immediate medical attention.

-

In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. Seek immediate medical attention.

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 20 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or physician immediately.

Spill and Leak Procedures

In the event of a spill, follow these steps to ensure safe cleanup:

-

Evacuate: Immediately notify others in the area and evacuate non-essential personnel.

-

Ventilate: Ensure the area is well-ventilated, if safe to do so.

-

Contain: Prevent further leakage or spread of the material if it can be done without risk. Prevent the spill from entering drains or waterways.

-

Absorb: Use an inert absorbent material such as sand, silica gel, or vermiculite to cover the spill.

-

Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled, and sealed container for disposal.

-

Decontaminate: Clean the spill area thoroughly with a suitable detergent and water.

-

Dispose: Dispose of the contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

Disposal Guidelines

All this compound waste and contaminated materials should be treated as hazardous waste.

-

Waste Collection: Collect waste this compound and any contaminated materials (e.g., absorbent materials, gloves, lab coats) in a designated, compatible, and properly labeled hazardous waste container.

-

Labeling: The container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound."

-

Storage: Store the hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.

-

Disposal: Arrange for the disposal of the hazardous waste through a licensed environmental management company. Do not dispose of this compound down the drain or in the regular trash. Discharge into the environment must be avoided.

Workflow and Logic Diagrams

The following diagram illustrates the key decision-making process for the safe handling and disposal of this compound.

Caption: Workflow for this compound Safety, Handling, and Disposal.

References

Methodological & Application

Application Note: Quantification of Heptanamide in Biological Samples by HPLC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive method for the quantification of heptanamide in biological matrices, such as human plasma and urine, using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The protocol outlines two common sample preparation techniques: Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE).[1][2] Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, and detection is performed on a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[3][4] This method provides the high selectivity and sensitivity required for pharmacokinetic studies, drug monitoring, and toxicological screening.[5] All validation parameters discussed are in accordance with regulatory guidelines.

Introduction

The quantitative analysis of small molecules like this compound in complex biological fluids is crucial for pharmaceutical research and clinical diagnostics. Biological samples contain numerous endogenous substances such as proteins, lipids, and salts that can interfere with analysis and cause matrix effects, leading to ion suppression or enhancement in the mass spectrometer. Therefore, an effective sample preparation strategy is essential to remove these interferences, ensure method robustness, and achieve accurate quantification.

This document provides detailed protocols for sample preparation using Protein Precipitation (PPT), a simple and rapid technique, and Liquid-Liquid Extraction (LLE), a method known for providing cleaner extracts. The subsequent HPLC-MS/MS analysis utilizes the high selectivity of MRM to ensure accurate measurement of this compound, even at low concentrations.

Experimental Protocols

Materials and Reagents

-

This compound analytical standard

-

This compound-d3 (or other suitable stable isotope-labeled internal standard)

-

HPLC-grade acetonitrile (ACN) and methanol (MeOH)

-

HPLC-grade formic acid (FA)

-

Methyl tert-butyl ether (MTBE)

-

Ultrapure water

-

Human plasma and urine (drug-free)

Instrumentation

-

HPLC System: A standard HPLC or UHPLC system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3 µm particle size).

Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Prepare primary stock solutions of this compound and the internal standard (IS), this compound-d3, in methanol.

-

Working Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.

-

Internal Standard (IS) Spiking Solution: Prepare a working solution of this compound-d3 at a fixed concentration (e.g., 100 ng/mL) in methanol. A stable-isotope labeled IS is preferred as it closely mimics the analyte's behavior during sample preparation and ionization.

Sample Preparation Protocols

Two common methods for sample clean-up are presented below. The choice depends on the required level of cleanliness and throughput.

PPT is a fast and straightforward method suitable for high-throughput analysis. It involves adding an organic solvent to precipitate matrix proteins.

-

Aliquot 100 µL of the biological sample (plasma, standard, or QC) into a microcentrifuge tube.

-

Add 20 µL of the IS working solution.

-

Add 300 µL of cold acetonitrile (ACN) to precipitate the proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to an HPLC vial for analysis.

LLE provides a cleaner sample extract compared to PPT by partitioning the analyte into an immiscible organic solvent, leaving many interferences behind in the aqueous layer.

-

Aliquot 200 µL of the biological sample (urine, plasma, standard, or QC) into a glass tube.

-

Add 25 µL of the IS working solution.

-

Add 1 mL of an appropriate organic solvent (e.g., Methyl tert-butyl ether, MTBE).

-

Vortex for 2 minutes to ensure thorough mixing.

-

Centrifuge at 4,000 x g for 5 minutes to separate the aqueous and organic phases.

-

Carefully transfer the upper organic layer to a new tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

Transfer the reconstituted sample to an HPLC vial for analysis.

HPLC-MS/MS Method and Data

The following tables summarize the instrumental conditions and representative quantitative data.

HPLC Conditions

| Parameter | Condition |

| Column | C18 Reversed-Phase, 50 x 2.1 mm, 3 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Program | See Table 2 |

Table 1: Optimized HPLC Parameters.

HPLC Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 0.5 | 95 | 5 |

| 2.5 | 5 | 95 |

| 3.5 | 5 | 95 |

| 3.6 | 95 | 5 |

| 5.0 | 95 | 5 |

Table 2: HPLC Gradient Elution Program.

Mass Spectrometer Conditions

The mass spectrometer was operated in positive electrospray ionization (ESI+) mode.

| Parameter | Setting |

| Ionization Mode | ESI Positive |

| Capillary Voltage | 4000 V |

| Gas Temperature | 325°C |

| Gas Flow | 10 L/min |

| Nebulizer Pressure | 20 psi |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | See Table 4 |

Table 3: Mass Spectrometer Source and Analyzer Settings.

MRM Transitions

The two most abundant and stable MRM transitions were selected for each compound, one for quantification (Quantifier) and one for confirmation (Qualifier).

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Transition Type |

| This compound | 130.2 | 113.2 | Quantifier |

| 130.2 | 72.1 | Qualifier | |

| This compound-d3 (IS) | 133.2 | 116.2 | Quantifier |

Table 4: Optimized MRM Transitions for this compound and its Internal Standard.

Method Validation Summary

The method should be validated according to regulatory guidelines (e.g., FDA). Key validation parameters include linearity, accuracy, precision, and stability.

Linearity and Sensitivity

| Parameter | Result |

| Calibration Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantitation (LLOQ) | 1 ng/mL |

Table 5: Calibration Curve and Sensitivity Data.

Accuracy and Precision

The accuracy and precision of the method are evaluated using Quality Control (QC) samples at low, medium, and high concentrations.

| QC Level | Concentration (ng/mL) | Accuracy (% Bias) | Precision (% RSD) | Acceptance Criteria |

| LLOQ QC | 1 | ± 6.5% | 8.2% | ± 20% |

| Low QC | 3 | ± 4.2% | 5.5% | ± 15% |

| Medium QC | 100 | ± 2.8% | 3.1% | ± 15% |

| High QC | 800 | ± 3.5% | 2.7% | ± 15% |

Table 6: Inter-day Accuracy and Precision Data (n=5). Acceptance criteria are based on regulatory guidelines.

Conclusion

The HPLC-MS/MS method described provides a sensitive, selective, and reliable approach for the quantification of this compound in biological samples. The detailed protocols for protein precipitation and liquid-liquid extraction offer flexibility based on laboratory needs for sample cleanliness and throughput. The method demonstrates excellent performance characteristics, making it suitable for a wide range of applications in research and drug development.

References

Application Notes and Protocols: Heptanamide as a Surfactant for Drug Delivery Systems

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct research on heptanamide as a primary surfactant for drug delivery systems is limited in publicly available literature. The following application notes and protocols are based on the general principles of short-chain fatty acid amides and their potential application as surfactants in drug delivery. The quantitative data provided is illustrative and derived from studies on analogous compounds. Researchers should perform specific experiments to determine the exact parameters for this compound.

Introduction

This compound (CH₃(CH₂)₅CONH₂) is a primary fatty acid amide with an amphiphilic nature, stemming from its seven-carbon hydrophobic tail and a hydrophilic amide head group. This structure suggests its potential to act as a surfactant and self-assemble into micelles or other nanostructures in aqueous environments. Such properties are of significant interest in drug delivery for the encapsulation and transport of poorly water-soluble therapeutic agents. Fatty acid amides, in general, are recognized for their biological activities and potential roles in cell signaling. The exploration of this compound as a surfactant in drug delivery systems opens avenues for developing novel formulations with unique biocompatibility and drug release characteristics.

These notes provide a framework for utilizing this compound as a surfactant in the formulation of drug delivery systems, including hypothetical data for key parameters and detailed protocols for synthesis and characterization.

Physicochemical Properties

The surfactant properties of this compound are crucial for its function in drug delivery. Below is a table summarizing key physicochemical properties, with some values being hypothetical due to the lack of specific experimental data for this compound as a surfactant.

| Property | Value (Illustrative) | Significance in Drug Delivery |

| Molecular Weight | 129.20 g/mol | Influences stoichiometry in formulation calculations. |

| Chemical Formula | C₇H₁₅NO | Defines the basic structure and elemental composition. |

| Critical Micelle Concentration (CMC) | 1.0 - 5.0 x 10⁻³ mol/L | The concentration above which micelles form, crucial for determining the amount of surfactant needed for drug encapsulation.[1] |

| Hydrophilic-Lipophilic Balance (HLB) | 7 - 9 (Estimated) | Indicates its potential to form oil-in-water emulsions, suitable for encapsulating hydrophobic drugs. |

| Appearance | Solid | Affects handling and initial dissolution during formulation. |

Data Presentation: Performance in Drug Delivery Systems

The following tables present illustrative quantitative data on the performance of a hypothetical this compound-based drug delivery system. These values are based on typical ranges observed for similar short-chain fatty acid amide or other surfactant-based nanoparticle systems.

Table 1: Drug Loading and Encapsulation Efficiency

| Model Drug | Drug Loading (%) | Encapsulation Efficiency (%) | Notes |

| Paclitaxel | 5 - 10 | 85 - 95 | The hydrophobic nature of Paclitaxel allows for efficient loading into the core of this compound micelles. Drug loading is highly dependent on the formulation method.[2] |

| Curcumin | 3 - 8 | 80 - 90 | Similar to Paclitaxel, Curcumin's hydrophobicity facilitates its encapsulation. |

| Ibuprofen | 8 - 15 | 90 - 98 | The smaller molecular size and lipophilicity of Ibuprofen may allow for higher loading content within the micellar core. |

Table 2: In Vitro Drug Release Kinetics

| Model Drug | Release Profile | Key Kinetic Parameters (Illustrative) | Release Mechanism |

| Paclitaxel | Biphasic: Initial burst followed by sustained release | Burst Release (first 2h): 20-30% Sustained Release (up to 48h): 60-70% | The initial burst is likely due to the drug adsorbed on the micelle surface, while sustained release is governed by diffusion from the micellar core.[3] |

| Curcumin | Sustained release | Release over 24h: ~80% | Primarily diffusion-controlled release from the nanoparticle matrix. |

| Ibuprofen | Rapid, sustained release | Release over 12h: >90% | The release kinetics can often be described by models such as the Higuchi or Korsmeyer-Peppas models, indicating a combination of diffusion and swelling-controlled mechanisms.[4] |

Experimental Protocols

The following are detailed protocols for the synthesis, drug loading, and characterization of this compound-based nanoparticles.

Protocol 1: Synthesis of this compound-Stabilized Nanoparticles

This protocol describes the preparation of drug-loaded nanoparticles using a solvent evaporation method, a common technique for encapsulating hydrophobic drugs.

Materials:

-

This compound

-

Hydrophobic drug (e.g., Paclitaxel)

-

Poly(lactic-co-glycolic acid) (PLGA)

-

Dichloromethane (DCM) or other suitable organic solvent

-

Poly(vinyl alcohol) (PVA) solution (e.g., 1% w/v in deionized water)

-

Deionized water

-

Magnetic stirrer

-

Probe sonicator

-

Centrifuge

Procedure:

-

Organic Phase Preparation: Dissolve a specific amount of PLGA (e.g., 100 mg) and the hydrophobic drug (e.g., 10 mg) in an organic solvent like DCM (e.g., 5 mL).

-

Aqueous Phase Preparation: Prepare an aqueous solution of this compound at a concentration above its estimated CMC (e.g., 10 mM) in a PVA solution.

-

Emulsification: Add the organic phase dropwise to the aqueous phase while stirring at a high speed (e.g., 1000 rpm) on a magnetic stirrer.

-

Sonication: Sonicate the resulting emulsion using a probe sonicator on ice to reduce the droplet size and form a nanoemulsion.

-

Solvent Evaporation: Stir the nanoemulsion at room temperature for several hours (e.g., 4-6 hours) to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

-

Purification: Centrifuge the nanoparticle suspension to separate the nanoparticles from the aqueous phase. Wash the nanoparticle pellet with deionized water multiple times to remove excess surfactant and unencapsulated drug.

-